molecular formula C8H6BrClN2 B1614052 3-bromo-6-chloro-4-methyl-2H-indazole CAS No. 885522-42-9

3-bromo-6-chloro-4-methyl-2H-indazole

Cat. No.: B1614052
CAS No.: 885522-42-9
M. Wt: 245.5 g/mol
InChI Key: GJFHHIKRDSHLMY-UHFFFAOYSA-N
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Description

3-bromo-6-chloro-4-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine, chlorine, and methyl substituents at specific positions on the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-bromo-6-chloro-4-methyl-2H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromo-4-chloroaniline with methylhydrazine in the presence of a suitable catalyst can lead to the formation of the desired indazole derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-bromo-6-chloro-4-methyl-2H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions. For example:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.

    Substitution: The bromine and chlorine substituents on the indazole ring can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the indazole ring .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indazole derivatives. Its unique substituents make it a useful building block for designing novel molecules with desired properties.

    Biology: Indazole derivatives, including 3-bromo-6-chloro-4-methyl-2H-indazole, have shown promise as bioactive compounds with potential therapeutic applications.

    Medicine: The compound’s potential as a drug candidate has been explored in preclinical studies. Its ability to interact with specific molecular targets makes it a promising lead compound for developing new pharmaceuticals.

    Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-4-methyl-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

3-bromo-6-chloro-4-methyl-2H-indazole can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:

    3-bromo-4-methyl-2H-indazole: Lacks the chlorine substituent, which may affect its biological activity and chemical reactivity.

    6-chloro-4-methyl-2H-indazole: Lacks the bromine substituent, which may influence its pharmacological properties.

    4-methyl-2H-indazole: Lacks both bromine and chlorine substituents, making it less complex and potentially less bioactive.

The presence of both bromine and chlorine substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-6-chloro-4-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-2-5(10)3-6-7(4)8(9)12-11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFHHIKRDSHLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=NNC(=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646386
Record name 3-Bromo-6-chloro-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-42-9
Record name 3-Bromo-6-chloro-4-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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